6-chloro-N-phénylpyridazin-3-amine

Vue d'ensemble

Description

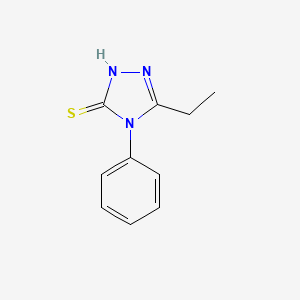

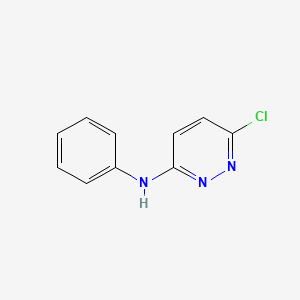

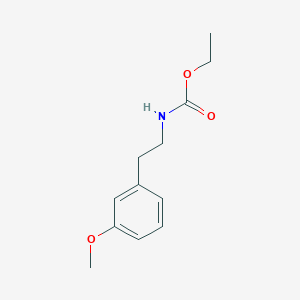

6-Chloro-N-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry . This compound, with the molecular formula C10H8ClN3, is characterized by the presence of a chlorine atom and a phenyl group attached to a pyridazine ring .

Applications De Recherche Scientifique

6-Chloro-N-phenylpyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

6-Chloro-N-phenylpyridazin-3-amine is a pyridazine derivative . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . .

Mode of Action

It is known that many pyridazine derivatives exhibit their bioactivity through interactions with various biological targets

Biochemical Pathways

Given the broad bioactivity of pyridazine derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.43 , which could impact its bioavailability.

Result of Action

Some pyridazine derivatives have been shown to possess antifungal and insecticidal activities , suggesting that 6-Chloro-N-phenylpyridazin-3-amine may have similar effects.

Analyse Biochimique

Biochemical Properties

6-chloro-N-phenylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, 6-chloro-N-phenylpyridazin-3-amine can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of 6-chloro-N-phenylpyridazin-3-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. This, in turn, can affect cell proliferation, differentiation, and apoptosis. Moreover, 6-chloro-N-phenylpyridazin-3-amine has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 6-chloro-N-phenylpyridazin-3-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, 6-chloro-N-phenylpyridazin-3-amine can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of 6-chloro-N-phenylpyridazin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding the dosage effects of 6-chloro-N-phenylpyridazin-3-amine is essential for determining its therapeutic potential and safety profile in preclinical studies .

Metabolic Pathways

6-chloro-N-phenylpyridazin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 6-chloro-N-phenylpyridazin-3-amine can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic balance within cells. Understanding the metabolic pathways of 6-chloro-N-phenylpyridazin-3-amine is crucial for elucidating its biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-chloro-N-phenylpyridazin-3-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, 6-chloro-N-phenylpyridazin-3-amine can be distributed to various cellular compartments, where it can exert its effects on specific targets. The transport and distribution of the compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of 6-chloro-N-phenylpyridazin-3-amine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 6-chloro-N-phenylpyridazin-3-amine may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

The synthesis of 6-chloro-N-phenylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with aniline in ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered to obtain the desired compound as a white solid . Industrial production methods may involve multi-step reactions with various reagents and conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

6-Chloro-N-phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include hydrazine hydrate, triethylamine hydrochloride, and potassium carbonate.

Major Products: The major products formed depend on the specific reactions and reagents used.

Comparaison Avec Des Composés Similaires

6-Chloro-N-phenylpyridazin-3-amine can be compared with other pyridazine derivatives, such as:

5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.

4,5-Dihydropyridazin-3(2H)-one: Used in various pharmacological studies.

Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

The uniqueness of 6-chloro-N-phenylpyridazin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.

Propriétés

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1014-78-4 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)

![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)

![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)